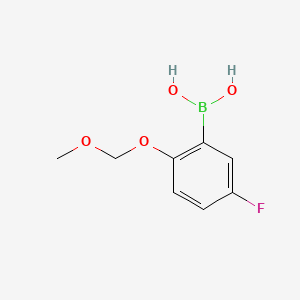

5-Fluoro-2-(methoxymethoxy)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-fluoro-2-(methoxymethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO4/c1-13-5-14-8-3-2-6(10)4-7(8)9(11)12/h2-4,11-12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHIODVERFMLIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)OCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675327 | |

| Record name | [5-Fluoro-2-(methoxymethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488713-34-4 | |

| Record name | [5-Fluoro-2-(methoxymethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 5-Fluoro-2-(methoxymethoxy)phenylboronic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

In the landscape of medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds. The utility of this reaction is fundamentally dependent on the diversity and stability of its boronic acid coupling partners. 5-Fluoro-2-(methoxymethoxy)phenylboronic acid is a sophisticated reagent designed for this purpose, offering a unique combination of features for advanced organic synthesis.

This guide provides an in-depth technical overview of this compound, moving beyond simple data points to explain the causality behind its application. We will explore its chemical identity, safety protocols, and its strategic role in synthetic chemistry, particularly focusing on the interplay between its structural components: the boronic acid moiety, the electron-withdrawing fluorine atom, and the methoxymethyl (MOM) ether protecting group.

Part 1: Core Compound Identification and Properties

Precise identification is critical for reproducibility and safety. The following tables summarize the key identifiers and physicochemical properties for this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 488713-34-4 | [1][2][3][4] |

| Molecular Formula | C₈H₁₀BFO₄ | [1][2][3] |

| Molecular Weight | 199.97 g/mol | [2][4] |

| IUPAC Name | (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid | [3] |

| Canonical SMILES | B(C1=C(C=CC(=C1)F)OCOC)(O)O | [2] |

| InChI | InChI=1S/C8H10BFO4/c1-13-5-14-8-3-2-6(10)4-7(8)9(11)12/h2-4,11-12H,5H2,1H3 | [2] |

| InChIKey | AMHIODVERFMLIU-UHFFFAOYSA-N | [2] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Physical Form | Solid | [5] |

| Solubility | Moderately soluble in polar organic solvents. | The boronic acid group facilitates hydrogen bonding.[5] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 5 | [2] |

| Rotatable Bond Count | 4 | [2] |

Part 2: Safety, Handling, and Storage

Hazard Identification (Anticipated)

-

Skin Irritation (Category 2): May cause skin irritation.

-

Eye Irritation (Category 2): May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

-

Acute Oral Toxicity (Potential): May be harmful if swallowed.

Recommended Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.

-

Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If dust is generated, a respirator may be necessary.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

-

In Case of Skin Contact: Immediately wash with plenty of soap and water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

Storage and Stability

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Some similar boronic acids are refrigerated to ensure long-term stability.[9]

-

Stability: Phenylboronic acids can undergo dehydration to form cyclic boroxine anhydrides. This is often a reversible process. Store away from strong oxidizing agents.

Part 3: The Strategic Role in Suzuki-Miyaura Cross-Coupling

The primary application of this reagent is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] This reaction is a powerful method for forming biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[10][11][12]

The molecule's design is deliberate:

-

The Boronic Acid (-B(OH)₂): This functional group is the active component in the transmetalation step of the catalytic cycle.

-

The Fluorine Atom (-F): As an electron-withdrawing group, the fluorine atom can influence the electronic properties of the phenyl ring, potentially affecting the rate and efficiency of the coupling reaction.[5]

-

The Methoxymethyl Ether (-OCH₂OCH₃ or -OMOM): This is a crucial protecting group for the phenolic hydroxyl group.[13] The free phenol would be acidic and interfere with the basic conditions required for the Suzuki coupling. The MOM group is stable to these conditions but can be removed later in the synthesis under acidic conditions to reveal the phenol.[14][15]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an aryl or vinyl halide (or triflate).

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 4: Experimental Protocols

The following protocols are representative methodologies. Researchers should optimize conditions for their specific substrates.

Protocol 1: Representative Suzuki-Miyaura Cross-Coupling

This procedure describes a general approach for coupling this compound with a generic aryl bromide.

Objective: To synthesize a biaryl product via a palladium-catalyzed cross-coupling reaction.

Materials:

-

This compound (1.2 equivalents)

-

Aryl Bromide (Ar-Br) (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Inert gas supply (Nitrogen or Argon)

Methodology:

-

Reaction Setup: To a dry round-bottom flask, add the aryl bromide, this compound, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add the degassed solvent mixture via syringe. Degassing is achieved by bubbling inert gas through the solvent for 15-20 minutes prior to use.

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Protocol 2: Deprotection of the Methoxymethyl (MOM) Group

This procedure describes a standard acidic hydrolysis to remove the MOM protecting group and reveal the free phenol.

Objective: To convert the MOM-protected biaryl into the corresponding phenol.

Materials:

-

MOM-protected biaryl (1.0 equivalent)

-

Acid (e.g., Trifluoroacetic acid (TFA) or aqueous HCl)

-

Solvent (e.g., Dichloromethane (DCM) or Methanol)

-

Round-bottom flask, magnetic stirrer

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Methodology:

-

Dissolution: Dissolve the MOM-protected compound in the chosen organic solvent (e.g., DCM) in a round-bottom flask at room temperature.[13]

-

Acid Addition: Add the acid (e.g., TFA or a solution of HCl in methanol).[13]

-

Reaction: Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

-

Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude phenol can be purified by column chromatography or recrystallization if necessary.

Conclusion

This compound is a highly valuable and strategically designed reagent for modern organic synthesis. Its utility stems from the reliable performance of the boronic acid in Suzuki-Miyaura couplings, combined with the electronic influence of the fluorine substituent and the robust, yet cleavable, MOM protecting group. This combination allows for the construction of complex phenolic biaryl scaffolds that are prevalent in pharmaceutical and materials science research. A thorough understanding of its properties, handling requirements, and reaction mechanisms is essential for its effective and safe implementation in the laboratory.

References

- 1. This compound | 488713-34-4 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 488713-34-4 | CAS DataBase [m.chemicalbook.com]

- 5. CAS 488713-34-4: Boronic acid, [5-fluoro-2-(methoxymethoxy… [cymitquimica.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. total-synthesis.com [total-synthesis.com]

- 14. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach | Bentham Science [eurekaselect.com]

Crystal structure of 5-Fluoro-2-(methoxymethoxy)phenylboronic acid

An In-depth Technical Guide to the Crystal Structure of 5-Fluoro-2-(methoxymethoxy)phenylboronic acid

Abstract: This technical guide provides a comprehensive framework for understanding and determining the crystal structure of this compound. While a definitive, publicly deposited crystal structure for this specific compound is not available at the time of writing, this document leverages established crystallographic principles from analogous phenylboronic acid derivatives to predict its structural features and intermolecular interactions. We present detailed, field-proven protocols for single crystal growth and X-ray diffraction analysis, designed to be a self-validating system for researchers. This guide is intended for scientists in crystallography, medicinal chemistry, and materials science, offering both theoretical grounding and practical methodologies essential for drug development and molecular engineering.

Arylboronic acids are indispensable reagents in modern organic chemistry, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1][2] The introduction of fluorine atoms or fluorine-containing moieties into the aryl ring can profoundly influence the compound's physicochemical properties, such as Lewis acidity, metabolic stability, and bioavailability.[3][4] These modifications are of paramount importance in pharmaceutical discovery, where fluorinated compounds often form the core of novel drug candidates.[2][5]

This compound (CAS: 488713-34-4) is a valuable building block that combines the reactivity of a boronic acid with the electronic effects of a fluorine substituent and a methoxymethyl (MOM) ether protecting group. Understanding its precise three-dimensional structure is critical for predicting its reactivity, designing new synthetic pathways, and for computational modeling in drug design.

Physicochemical Properties

A summary of the key properties of the title compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 488713-34-4 | [6][7] |

| Molecular Formula | C₈H₁₀BFO₄ | [6][8] |

| Molecular Weight | 199.97 g/mol | [6][8] |

| Appearance | White to off-white crystalline powder (typical) | [9] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 5 | [6] |

| Rotatable Bond Count | 4 | [6] |

Predicted Crystal Structure and Supramolecular Assembly

The crystal structures of numerous phenylboronic acid derivatives have been elucidated, revealing common and predictable packing motifs. The primary driving force for the supramolecular assembly in the solid state is the formation of strong intermolecular hydrogen bonds between the boronic acid functional groups.

The Hydrogen-Bonded Dimer Motif

Based on extensive studies of related compounds like phenylboronic acid and its substituted analogs, it is highly probable that this compound crystallizes to form centrosymmetric dimers.[3][10][11] In this arrangement, two molecules are linked by a pair of O—H⋯O hydrogen bonds, creating a robust eight-membered ring system. This dimerization is a characteristic feature that governs the crystal packing of many boronic acids.[3]

The planarity of the phenyl ring and the boronic acid group is a key feature, although slight twisting is common to alleviate steric strain.[3][10] In the crystal structure of 4-(methoxycarbonyl)phenylboronic acid, the methoxycarbonyl group is slightly rotated out of the plane of the benzene ring.[11] A similar deviation is expected for the methoxymethoxy group in the title compound.

Influence of Fluoro and Methoxymethoxy Substituents

The fluorine and methoxymethoxy groups are not merely spectators in the crystal lattice. Their presence can introduce secondary, weaker intermolecular interactions that influence the overall three-dimensional packing of the primary dimer units. These can include:

-

C—H⋯F and C—H⋯O interactions: These weak hydrogen bonds can link adjacent dimer units into sheets or more complex networks.[3]

-

π-stacking: The aromatic phenyl rings may engage in offset π-π stacking interactions, further stabilizing the crystal structure.

The extreme electronegativity of the fluorine atom can also influence the Lewis acidity of the boron center, potentially affecting hydrogen bond lengths and strengths.[3]

Methodological Framework for Structure Determination

Determining the crystal structure is a systematic process that begins with obtaining high-quality single crystals and proceeds through diffraction data collection and structure refinement.

Protocol: Single Crystal Growth

The acquisition of high-quality single crystals is the most critical and often most challenging step. The protocol below describes a standard method proven effective for phenylboronic acids.[12]

Objective: To grow diffraction-quality single crystals (0.1 - 0.5 mm) by slow evaporation.

Materials:

-

Purified this compound (>98% purity).

-

A selection of analytical grade solvents (e.g., ethanol, methanol, acetone, water, or mixtures thereof).

-

Small glass vials (e.g., 2 mL).

-

Parafilm or vial caps.

Procedure:

-

Solvent Screening: In separate small vials, test the solubility of a few milligrams of the compound in different solvents to find one in which it is sparingly soluble.

-

Solution Preparation: Dissolve the compound in a chosen solvent or solvent mixture with gentle warming to create a saturated or near-saturated solution. Ensure all solid material is fully dissolved.

-

Slow Evaporation Setup:

-

Cover the vial with a cap, loosely screwed on, or with parafilm perforated with a few pinholes. This is crucial to control the rate of evaporation.

-

Place the vial in a vibration-free location at a constant temperature.

-

-

Crystal Formation: Allow the solvent to evaporate slowly over several days to weeks. Monitor the vial periodically for the formation of small, well-defined crystals with sharp edges.

-

Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a cryoloop and wash them quickly with a small amount of cold solvent.

Protocol: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

This protocol outlines the standard procedure for collecting diffraction data from a selected crystal.

Instrumentation:

-

A four-circle single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.[12]

-

A monochromatic X-ray source, typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å).[12]

-

Cryostream cooling apparatus.

Procedure:

-

Crystal Mounting:

-

Under a microscope, select a well-formed crystal with sharp edges and no visible defects.[12]

-

Coat the crystal in a cryoprotectant oil (e.g., Paratone-N).

-

Secure the crystal to the tip of a cryoloop or a glass fiber.

-

Mount the loop onto the goniometer head of the diffractometer.

-

-

Cryo-Cooling: Cool the crystal to a low temperature (typically 100 K) using the cryostream. This minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and higher quality data.[12]

-

Unit Cell Determination: Collect a few initial diffraction images to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection Strategy: Based on the crystal symmetry, devise a data collection strategy to measure the intensities and positions of a large number of unique reflections over a wide angular range.

-

Full Data Collection: Execute the data collection run. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the resulting diffraction patterns.[12]

-

Data Processing: After collection, the raw diffraction images are processed. This involves integrating the intensities of the reflections, applying corrections (e.g., for Lorentz and polarization effects), and scaling the data to produce a final reflection file for structure solution.

Structure Solution and Refinement

The final step involves converting the processed diffraction data into a 3D atomic model.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary atomic model.

-

Structure Refinement: The initial model is refined using full-matrix least-squares procedures.[10] In this iterative process, atomic positions and thermal displacement parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction data, monitored by the R-factor. Hydrogen atoms are typically located from the difference Fourier map and refined accordingly.[11]

-

Validation and Deposition: The final structure is validated using software tools like PLATON and CHECKCIF and is typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to be accessible to the scientific community.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, a robust set of predictions can be made based on the well-understood behavior of analogous compounds. The formation of a hydrogen-bonded dimer is the most anticipated primary structural motif, with weaker intermolecular forces dictating the higher-order packing arrangement. The detailed methodological framework provided in this guide offers researchers a clear and validated pathway for obtaining and analyzing the crystal structure of this and other important boronic acid derivatives. Such structural elucidation is a critical step in rationally designing next-generation pharmaceuticals and advanced materials.

References

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | 488713-34-4 [chemicalbook.com]

- 8. 2096332-96-4 | 2-Fluoro-5-(methoxymethoxy)phenylboronic acid - Moldb [moldb.com]

- 9. chemimpex.com [chemimpex.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Stability and Storage of 5-Fluoro-2-(methoxymethoxy)phenylboronic Acid

Introduction: A Key Building Block in Modern Drug Discovery

5-Fluoro-2-(methoxymethoxy)phenylboronic acid, with CAS number 488713-34-4, is a specialized arylboronic acid that serves as a critical building block in medicinal chemistry and drug development.[1][2] Its utility primarily lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are instrumental in synthesizing complex organic molecules. The strategic placement of a fluorine atom can enhance metabolic stability and bioavailability in final drug compounds, while the methoxymethyl (MOM) ether acts as a protecting group for the phenolic hydroxyl.[3] Understanding the stability and optimal storage conditions of this reagent is paramount for ensuring its integrity, reactivity, and the reproducibility of synthetic results. This guide provides an in-depth analysis of the factors influencing the stability of this compound and outlines best practices for its storage and handling.

Chemical Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is crucial to comprehending its stability profile. The molecule consists of a phenylboronic acid scaffold substituted with a fluorine atom and a methoxymethyl (MOM) ether group.

The key functional groups that dictate the compound's reactivity and stability are the boronic acid moiety (-B(OH)₂) and the MOM ether (-OCH₂OCH₃).

Caption: Chemical structure of this compound.

Core Stability Considerations and Potential Degradation Pathways

The stability of this compound is influenced by several factors, primarily moisture, temperature, light, and pH. The degradation of this compound can be understood by considering the lability of its two key functional groups.

The Boronic Acid Moiety: Susceptibility to Dehydration and Oxidation

The boronic acid group is the most reactive part of the molecule and is central to its degradation profile.

-

Dehydration to Boroxines: Boronic acids have a propensity to undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This is a reversible process that is favored by the removal of water, for instance, by heating or storage in a dry environment. The formation of boroxines can alter the solubility and reactivity of the compound. While this is not strictly degradation, it can lead to inconsistencies in reactions if not accounted for.

-

Oxidative Deboronation: A more significant and irreversible degradation pathway for boronic acids is oxidative deboronation.[6] In the presence of oxidizing agents, the carbon-boron bond can be cleaved, replacing the boronic acid group with a hydroxyl group. This process is a concern in biological systems and can also occur during storage if the compound is exposed to air and light over extended periods.[7]

Caption: Potential degradation pathways for this compound.

The Methoxymethyl (MOM) Ether: Acid-Labile Protection

The MOM ether is an acetal protecting group. Acetal groups are known to be stable under neutral and basic conditions but are readily cleaved under acidic conditions.[8][9][10]

-

Acid-Catalyzed Hydrolysis: Exposure to acidic environments, even trace amounts of acid, can lead to the hydrolysis of the MOM ether, revealing the free phenol.[11][12] This would result in the formation of 4-Fluoro-2-hydroxyphenylboronic acid. This degradation pathway is a significant consideration if the compound is used in reactions with acidic catalysts or stored improperly with acidic contaminants. The MOM group is generally stable to a variety of oxidizing and reducing agents, as well as nucleophiles.[9][13]

Recommended Storage and Handling Protocols

Based on supplier recommendations and the inherent chemical properties of the compound, the following storage and handling protocols are advised to ensure the long-term stability and efficacy of this compound.

Long-Term Storage

For optimal long-term stability, the compound should be stored under the following conditions:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C in a freezer | Minimizes the rate of potential degradation reactions, including dehydration and oxidation. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Protects against oxidative deboronation by excluding atmospheric oxygen. |

| Container | Tightly sealed, opaque container | Prevents exposure to moisture and light, which can accelerate degradation. |

A supplier of this compound specifically recommends storage in an inert atmosphere, in a freezer, at under -20°C.[4]

Short-Term Storage and Handling

For routine laboratory use, the following practices should be observed:

-

Work Environment: Handle the solid in a well-ventilated area or a chemical fume hood.[14][15]

-

Hygroscopicity: Boronic acids can be hygroscopic. Minimize exposure to atmospheric moisture by keeping the container tightly sealed when not in use.

-

Weighing and Dispensing: If possible, weigh the compound in a glove box under an inert atmosphere. If a glove box is not available, work quickly to minimize exposure to air and moisture.

-

Solutions: For solution-based applications, prepare solutions fresh for use. If short-term storage of a solution is necessary, it is advisable to store it at low temperatures (-20°C) under an inert atmosphere. For a similar compound, 5-Fluoro-2-methoxyphenylboronic acid, stock solutions can be stored at -20°C for one month or -80°C for six months.[16]

Experimental Protocol: Stability Assessment

To validate the stability of a specific batch of this compound under your laboratory's conditions, a simple stability study can be performed.

Objective: To assess the purity of the compound over time under different storage conditions.

Materials:

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile, water, methanol)

-

Formic acid or trifluoroacetic acid (for mobile phase)

-

Vials for sample storage

-

HPLC system with a UV detector

-

NMR spectrometer

Methodology:

-

Initial Analysis (Time Zero):

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the initial purity of the compound by HPLC. Record the peak area of the main component.

-

Obtain a proton and/or carbon NMR spectrum as a baseline reference.

-

-

Sample Preparation and Storage:

-

Aliquot the solid compound into several vials.

-

Store the vials under different conditions:

-

Condition A (Recommended): -20°C, inert atmosphere (e.g., in a desiccator inside a freezer, backfilled with argon).

-

Condition B (Sub-optimal): 4°C, in a standard sealed vial.

-

Condition C (Stress Test): Room temperature, exposed to light and air.

-

-

-

Time-Point Analysis:

-

At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a sample from each storage condition.

-

Prepare a solution of the same concentration as the initial analysis.

-

Analyze by HPLC and compare the purity (peak area percentage) to the time-zero sample. Look for the appearance of new peaks, which may indicate degradation products.

-

For significant changes, NMR analysis can be used to help identify the structure of degradation products.

-

Caption: Experimental workflow for assessing the stability of this compound.

Conclusion

This compound is a valuable but potentially sensitive synthetic reagent. Its stability is governed by the chemical properties of the boronic acid and the MOM ether functional groups. The primary degradation pathways to consider are the dehydration of the boronic acid to a boroxine, oxidative deboronation, and acid-catalyzed hydrolysis of the MOM ether. By adhering to strict storage and handling protocols, specifically storing the compound at -20°C under an inert atmosphere , researchers can significantly mitigate these degradation risks. This ensures the reagent's integrity, leading to more reliable and reproducible outcomes in synthetic applications, ultimately supporting the advancement of drug discovery and development programs.

References

- 1. Page loading... [guidechem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. 488713-34-4|(5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. [PDF] A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers | Semantic Scholar [semanticscholar.org]

- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. adichemistry.com [adichemistry.com]

- 10. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 11. academic.oup.com [academic.oup.com]

- 12. benchchem.com [benchchem.com]

- 13. spcmc.ac.in [spcmc.ac.in]

- 14. 609807-25-2|3-Fluoro-5-methoxyphenylboronic acid|BLD Pharm [bldpharm.com]

- 15. mdpi.com [mdpi.com]

- 16. medchemexpress.com [medchemexpress.com]

A Technical Guide to 5-Fluoro-2-(methoxymethoxy)phenylboronic Acid: Commercial Availability and Synthetic Application

This guide provides an in-depth technical overview of 5-Fluoro-2-(methoxymethoxy)phenylboronic acid, a specialized building block crucial for researchers, medicinal chemists, and professionals in drug development. We will explore its commercial availability, the strategic importance of its structural features, and provide a detailed, field-proven protocol for its application in the Suzuki-Miyaura cross-coupling reaction.

Introduction: The Strategic Value of a Protected Phenol Boronic Acid

This compound (CAS 871126-27-1) is a bifunctional reagent designed for advanced organic synthesis. Its utility stems from the orthogonal reactivity of its two key functional groups: the boronic acid, a workhorse for palladium-catalyzed cross-coupling, and the methoxymethyl (MOM) ether, a robust protecting group for the phenolic hydroxyl.

The presence of a fluorine atom imparts unique electronic properties to the phenyl ring, often enhancing the metabolic stability or binding affinity of target molecules in drug discovery programs. The MOM group is employed to mask the reactivity of the ortho-hydroxyl group. A free hydroxyl group can interfere with the Suzuki-Miyaura catalytic cycle, potentially leading to side reactions or catalyst inhibition. The MOM ether is stable to the basic conditions of the coupling reaction but can be selectively removed under acidic conditions post-coupling, revealing the phenol for further functionalization.[1][2]

Commercial Availability and Specifications

This reagent is readily available from several specialized chemical suppliers, ensuring a stable supply chain for research and development. Purity levels are typically high, suitable for sensitive catalytic reactions.

Table 1: Commercial Supplier Information for this compound

| Supplier | CAS Number | Typical Purity | Molecular Formula | Molecular Weight |

| Apollo Scientific | 488713-34-4 | ≥95% | C₈H₁₀BFO₄ | 199.97 g/mol |

| BLD Pharm | 609807-25-2 (isomer) | N/A | C₇H₈BFO₃ (isomer) | 169.95 g/mol |

| ChemicalBook | 488713-34-4 | N/A | C₈H₁₀BFO₄ | 199.97 g/mol |

| AOBChem | N/A (isomer) | 95% | C₈H₁₀BFO₄ | N/A |

Note: Data is compiled from publicly available supplier information. Researchers should always consult the specific certificate of analysis for lot-specific data.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for this boronic acid is the formation of biaryl linkages via the Suzuki-Miyaura reaction. This palladium-catalyzed process is a cornerstone of modern synthesis due to its high functional group tolerance and reliability.[3][4]

Mechanistic Overview

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the boronic acid for the transmetalation step.[5][6]

References

A Technical Guide to the Applications of 5-Fluoro-2-(methoxymethoxy)phenylboronic Acid in Organic Synthesis

Introduction: A Versatile Building Block for Modern Organic Synthesis

In the landscape of contemporary organic and medicinal chemistry, the strategic introduction of fluorine atoms and the construction of biaryl scaffolds are of paramount importance. Fluorine substitution can profoundly alter the pharmacokinetic and physicochemical properties of bioactive molecules, while the biaryl moiety is a common feature in numerous pharmaceuticals, agrochemicals, and functional materials. 5-Fluoro-2-(methoxymethoxy)phenylboronic acid emerges as a highly valuable and versatile building block that addresses both of these synthetic challenges.

This technical guide provides an in-depth exploration of the potential applications of this compound, with a focus on its role in palladium-catalyzed cross-coupling reactions. We will delve into the synthesis of this reagent, its application in the Suzuki-Miyaura coupling, the influence of its substituents on reactivity, and the crucial final step of deprotection to unveil the phenolic functionality. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Synthesis of this compound: A Directed ortho-Metalation Approach

The synthesis of this compound can be efficiently achieved through a directed ortho-metalation (DoM) strategy.[1][2][3][4][5] This approach utilizes the methoxymethyl (MOM) ether as a directed metalation group (DMG) to ensure regioselective lithiation at the position ortho to the MOM ether.

The methoxy group of the MOM ether acts as a Lewis base, coordinating to the Lewis acidic lithium of an organolithium reagent, such as n-butyllithium.[1] This chelation effect increases the kinetic acidity of the adjacent ortho-protons, leading to selective deprotonation and the formation of an aryllithium intermediate. Subsequent quenching with a boron electrophile, such as triisopropyl borate, yields the desired boronic acid after acidic workup.

Experimental Protocol: Synthesis via Directed ortho-Metalation

Reaction Scheme:

Caption: Synthetic pathway to this compound.

Step-by-Step Methodology:

-

Protection of 4-Fluoroanisole: To a solution of 4-fluoroanisole (1.0 eq) in dichloromethane (CH2Cl2) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 1.5 eq). Slowly add chloromethyl methyl ether (MOMCl, 1.2 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours. Upon completion (monitored by TLC), quench the reaction with water and extract the product with CH2Cl2. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield MOM-protected 4-fluoroanisole.

-

Directed ortho-Metalation and Borylation: Dissolve the MOM-protected 4-fluoroanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon). Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the solution for 1-2 hours at this temperature. Subsequently, add triisopropyl borate (1.2 eq) dropwise. Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

-

Workup and Isolation: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (HCl) until the solution is acidic. Stir vigorously for 1 hour. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[6][7][8][9][10] this compound is an excellent coupling partner in these reactions, allowing for the introduction of a functionalized fluoro-aromatic moiety.

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of an aryl halide to the palladium(0) catalyst, transmetalation of the organoboronic acid to the palladium(II) complex, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, combine this compound (1.2 eq), the desired aryl halide (1.0 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq), and a base such as potassium carbonate (K2CO3, 2.0 eq).

-

Solvent Addition and Degassing: Add a suitable solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v). Degas the reaction mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by subjecting it to several freeze-pump-thaw cycles.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude biaryl product can then be purified by column chromatography.

Influence of Substituents on Reactivity

The reactivity of this compound in Suzuki-Miyaura coupling is influenced by both the fluoro and the methoxymethoxy substituents.

-

5-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom can increase the acidity of the boronic acid, potentially facilitating the transmetalation step.[11] However, strong electron-withdrawing groups on the arylboronic acid can sometimes retard the reaction.[11] The overall effect will depend on the specific reaction conditions and the electronic nature of the coupling partner.

-

2-(Methoxymethoxy) Substituent: The ortho-MOM group can exert a steric effect, which may influence the rate of the transmetalation step. In some cases, ortho-alkoxy groups have been observed to participate in chelation with the palladium center, which can affect the reaction's selectivity and rate.[12][13]

Deprotection of the Methoxymethyl (MOM) Ether

A key advantage of using this compound is the ability to deprotect the MOM ether post-coupling to reveal a phenol. This phenolic hydroxyl group can then be used for further functionalization. Several methods are available for the deprotection of aromatic MOM ethers, offering a range of conditions from mild and chemoselective to rapid and solvent-free.

| Method | Reagents | Conditions | Advantages |

| Method A | Trimethylsilyl triflate (TMSOTf), 2,2'-bipyridyl | Acetonitrile, 0 °C to room temperature | Mild, chemoselective, tolerates acid- and base-labile functional groups.[14][15][16][17][18] |

| Method B | p-Toluenesulfonic acid (pTSA) | Solvent-free, room temperature | Rapid, high-yielding, environmentally friendly.[19][20] |

Experimental Protocol: Deprotection of the MOM Ether

Method A: Mild and Chemoselective Deprotection with TMSOTf and 2,2'-bipyridyl [14][15][16][17][18]

-

Reaction Setup: Dissolve the MOM-protected biaryl (1.0 eq) and 2,2'-bipyridyl (3.0 eq) in acetonitrile (CH3CN) at 0 °C under an inert atmosphere.

-

Reagent Addition: Add trimethylsilyl triflate (TMSOTf, 2.0 eq) dropwise.

-

Reaction and Workup: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Quench the reaction with water and stir until the intermediate silyl ether is hydrolyzed. Extract the product with an organic solvent, wash with aqueous acid (to remove bipyridyl) and brine, dry, and concentrate. Purify by column chromatography.

Method B: Solvent-Free Deprotection with p-Toluenesulfonic Acid (pTSA) [19][20]

-

Reaction Setup: In a mortar, combine the MOM-protected biaryl (1.0 eq) and p-toluenesulfonic acid (pTSA, 1.0 eq).

-

Reaction: Triturate the mixture with a pestle for approximately 5 minutes and then let it stand at room temperature for about 30 minutes.

-

Workup: Add cold water (4 °C) to the mixture. The product will precipitate out while the pTSA, methanol, and formaldehyde byproducts will dissolve. Filter the solid product and wash with cold water. The product can be further purified by recrystallization if necessary.

Conclusion

This compound is a strategically designed building block that offers significant advantages for the synthesis of complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of fluorinated biaryl scaffolds. The presence of the MOM protecting group enables a wide range of subsequent chemical transformations before its facile removal to unmask a versatile phenolic hydroxyl group. The synthetic and deprotection protocols outlined in this guide provide a robust framework for researchers and scientists to effectively incorporate this valuable reagent into their synthetic strategies, accelerating the discovery and development of novel chemical entities.

References

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Directed Ortho Metalation [organic-chemistry.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. baranlab.org [baranlab.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 8. youtube.com [youtube.com]

- 9. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. rsc.org [rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. Table 2 from Remarkable effect of 2,2'-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)-2,2'-bipyridyl. | Semantic Scholar [semanticscholar.org]

- 19. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach | Bentham Science [eurekaselect.com]

- 20. A rapid, solvent-free deprotection of methoxymethyl (MOM) ethers by pTSA; an eco-friendly approach - Amrita Vishwa Vidyapeetham [amrita.edu]

Literature review of 5-Fluoro-2-(methoxymethoxy)phenylboronic acid

An In-Depth Technical Guide to 5-Fluoro-2-(methoxymethoxy)phenylboronic acid

Introduction: A Multifaceted Building Block in Modern Synthesis

This compound (CAS No. 488713-34-4) is a specialized organoboron compound that has emerged as a valuable reagent in synthetic chemistry.[1][2] Its unique trifunctional architecture—a reactive boronic acid, an electron-withdrawing fluorine atom, and a strategically placed, acid-labile methoxymethyl (MOM) ether—makes it a highly versatile building block. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions, offering field-proven insights for researchers and drug development professionals.

The strategic placement of the fluorine atom is of particular note. In medicinal chemistry, fluorine substitution is a well-established strategy for modulating a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.[3] The MOM group serves as a protecting group for the phenolic oxygen, preventing its interference in reactions targeting the boronic acid moiety and allowing for subsequent deprotection to reveal a phenol for further functionalization.

Physicochemical and Structural Properties

A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 488713-34-4 | [1][2] |

| Molecular Formula | C₈H₁₀BFO₄ | [1][2] |

| Molecular Weight | 199.97 g/mol | [1][2][4] |

| IUPAC Name | [5-Fluoro-2-(methoxymethoxy)phenyl]boronic acid | [4] |

| Synonyms | (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid | [4] |

| Appearance | Typically a white to off-white solid | [5] |

| Topological Polar Surface Area | 58.9 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 4 | [1] |

Synthesis and Chemical Reactivity

General Synthesis Pathway

The synthesis of aryl boronic acids is a well-established process in organic chemistry. A common and effective route involves the ortho-metalation of a protected fluoro-phenol, followed by electrophilic trapping with a borate ester and subsequent hydrolysis. This ensures precise placement of the boronic acid group.

The logical workflow for synthesizing this compound is outlined below. The initial step is the protection of the hydroxyl group of 4-fluorophenol with chloromethyl methyl ether (MOM-Cl) to prevent the acidic proton from interfering with the subsequent metalation step. The resulting MOM-protected ether is then subjected to directed ortho-metalation using a strong base like n-butyllithium (n-BuLi). The resulting aryllithium species is a potent nucleophile that is subsequently quenched with a trialkyl borate, such as trimethyl borate, to form a boronate ester. The final step is a careful acidic workup, which hydrolyzes the boronate ester to yield the desired boronic acid.

Reactivity of the Functional Groups

-

The Boronic Acid Moiety : This is the primary reactive center for cross-coupling reactions. Boronic acids are mild Lewis acids and are generally stable and easy to handle.[6] Their reactivity in Suzuki-Miyaura coupling is central to their utility, where they serve as the organometallic nucleophile source in the transmetalation step of the catalytic cycle.[6][7]

-

The Methoxymethyl (MOM) Ether : The MOM group is an acetal that is stable to a wide range of reaction conditions, including the basic conditions typically employed in Suzuki-Miyaura couplings.[8] Its key feature is its lability under acidic conditions.[9] This allows for a two-stage synthetic strategy where the C-C bond is formed first, followed by deprotection to reveal the phenol for subsequent transformations. Common deprotection reagents include hydrochloric acid in an alcohol solvent or trifluoroacetic acid (TFA) in dichloromethane.[9]

-

The Fluorine Substituent : The C-F bond is strong and generally unreactive under standard cross-coupling conditions. The fluorine atom's primary role is electronic. As a moderately electron-withdrawing group, it can influence the pKa of the boronic acid and the kinetics of the transmetalation step in the Suzuki-Miyaura catalytic cycle.[10]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[7][11][12] this compound is an excellent coupling partner in these reactions.

Mechanism and Causality

The reaction is catalyzed by a Palladium(0) species and proceeds through a well-established catalytic cycle. Understanding this cycle is crucial for optimizing reaction conditions.

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of an aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step. The reactivity order is typically I > Br > OTf >> Cl.[7]

-

Transmetalation : A base activates the boronic acid (Ar'B(OH)₂) to form a more nucleophilic boronate species. This species then transfers its organic group (the 5-fluoro-2-(methoxymethoxy)phenyl moiety) to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. The choice of base and solvent is critical here to promote this step while minimizing premature decomposition (protodeboronation) of the boronic acid.[10]

-

Reductive Elimination : The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst, which re-enters the cycle.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent System: Dioxane/Water or Toluene/Ethanol/Water (e.g., 4:1 v/v)

Procedure:

-

Inert Atmosphere Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, this compound, and the base.

-

Degassing : Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent and Catalyst Addition : Add the degassed organic solvent, followed by the aqueous portion (if used). Purge the mixture with the inert gas for another 5-10 minutes. Finally, add the palladium catalyst under a positive pressure of the inert gas.

-

Reaction : Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup : Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : The crude product is typically purified by flash column chromatography on silica gel to yield the pure biaryl product.

Post-Coupling Transformation: Deprotection of the MOM Ether

Once the desired carbon skeleton is constructed, the MOM group can be readily removed to unmask the phenol, which can be used for further functionalization (e.g., etherification, esterification, or as a directing group).

Deprotection Mechanism and Protocol

The deprotection is an acid-catalyzed hydrolysis of the acetal. The acid protonates one of the ether oxygens, making it a good leaving group. The resulting oxonium ion is unstable and fragments to release the free phenol and a resonance-stabilized methoxymethyl cation, which is subsequently quenched by water or other nucleophiles in the medium.

Exemplary Deprotection Protocol:

-

Dissolution : Dissolve the MOM-protected biaryl product in a suitable solvent such as methanol or dichloromethane.

-

Acidification : Cool the solution in an ice bath and add a strong acid. For methanol, concentrated HCl (e.g., 2M solution) is effective. For dichloromethane, trifluoroacetic acid (TFA) can be used.[9]

-

Reaction : Stir the mixture at room temperature for several hours, monitoring the reaction progress by TLC.

-

Quenching and Workup : Once complete, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification : Purify the resulting phenol by column chromatography as needed.

Conclusion and Outlook

This compound is more than just a chemical reagent; it is an enabling tool for the construction of complex molecular architectures. Its design, featuring a stable protecting group and a strategically placed fluorine atom, provides chemists with a high degree of control over synthetic sequences. The primary application in Suzuki-Miyaura coupling allows for the reliable formation of biaryl structures, which are central to the discovery of new pharmaceuticals and advanced materials.[13] The insights and protocols provided in this guide serve as a robust foundation for researchers aiming to leverage the unique capabilities of this versatile building block in their synthetic endeavors.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 488713-34-4 [chemicalbook.com]

- 3. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Fluoro-3-(methoxymethoxy)phenylboronic acid | C8H10BFO4 | CID 81331589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Fluoro-2-methoxyphenylboronic acid | 179897-94-0 [chemicalbook.com]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 9. total-synthesis.com [total-synthesis.com]

- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uwindsor.ca [uwindsor.ca]

- 12. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

Methodological & Application

Suzuki-Miyaura coupling protocol using 5-Fluoro-2-(methoxymethoxy)phenylboronic acid

An In-Depth Guide to the Suzuki-Miyaura Coupling of 5-Fluoro-2-(methoxymethoxy)phenylboronic acid

Introduction: Synthesizing Complex Biaryls in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its remarkable reliability and functional group tolerance in forging carbon-carbon bonds. Its impact was formally recognized with the 2010 Nobel Prize in Chemistry.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or pseudohalide, is an indispensable tool in the pharmaceutical industry for constructing complex biaryl and heteroaryl structures that form the core of many therapeutic agents.[1][3][4]

This application note provides a detailed protocol and technical guide for the Suzuki-Miyaura coupling using a specialized building block: This compound . This substrate is of particular interest as it incorporates three key structural motifs relevant to medicinal chemistry:

-

A Fluoro Substituent: Often used to modulate metabolic stability, pKa, and binding interactions.

-

An Ortho-Alkoxy Group: This presents a significant steric challenge that requires careful optimization of the catalytic system. The methoxymethyl (MOM) ether also serves as a stable protecting group for a phenol, which can be deprotected in later synthetic steps.[5][6]

-

A Boronic Acid: The key functional group for the transmetalation step in the Suzuki-Miyaura catalytic cycle.

Successfully coupling this sterically hindered and electron-rich boronic acid requires a nuanced understanding of catalyst selection, reaction parameters, and potential side reactions. This guide is designed for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their synthetic campaigns.

The Catalytic Cycle: A Mechanistic Framework

The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8]

-

Oxidative Addition: The cycle begins when a low-valent Palladium(0) complex reacts with the organic halide (Ar¹-X), inserting itself into the carbon-halogen bond. This forms a high-valent Palladium(II) intermediate.[2] The rate of this step is highly dependent on the halide, with reactivity typically following the trend I > Br > OTf >> Cl.[1] For less reactive halides like aryl chlorides, the choice of an electron-rich ligand is critical to promote this step.[9]

-

Transmetalation: This is the key bond-forming step where the organic moiety from the boronic acid (Ar²) is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate "ate" complex.[10][11] This boronate then displaces the halide on the Pd(II) complex, forming a new Pd-Ar² bond.

-

Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[7] Bulky ligands on the palladium catalyst often accelerate this step, especially when forming sterically congested biaryl products.[1]

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Key Considerations for Coupling with this compound

The structure of this boronic acid presents specific challenges that dictate the optimal reaction conditions.

-

Steric Hindrance: The ortho-methoxymethyl (MOM) group significantly increases steric bulk around the boron center. This can hinder the transmetalation step. To overcome this, highly active catalysts with bulky ligands are required to create a sufficient coordination sphere for the coupling partners to interact effectively.[12][13] N-heterocyclic carbene (NHC) or bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or BrettPhos) are often excellent choices for such transformations.[12][14][15]

-

MOM Protecting Group Stability: The MOM ether is an acetal, which is stable under the basic conditions of the Suzuki-Miyaura reaction but can be cleaved by strong acids.[5][6] Therefore, the reaction workup should initially be neutral or basic to avoid premature deprotection. Standard acidic hydrolysis can be performed as a separate step if the unprotected phenol is the desired final product.[16]

-

Choice of Base: The base is critical for activating the boronic acid.[11] For sterically hindered boronic acids, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than weaker bases like sodium carbonate (Na₂CO₃).[11] The choice of base can also influence side reactions; for instance, very strong hydroxide bases can sometimes promote protodeboronation, a common side reaction where the C-B bond is cleaved by a proton source (like water).[17][18]

-

Solvent System: A solvent system that can dissolve both the organic substrates and the inorganic base is essential. A mixture of an organic solvent like 1,4-dioxane, tetrahydrofuran (THF), or toluene with water is standard.[1] The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Table 1: Summary of Reaction Parameters

| Parameter | Recommended Value/Reagent | Purpose |

| Aryl Halide | Aryl Bromide (Ar-Br) | Electrophilic Partner |

| Boronic Acid | This compound | Nucleophilic Partner (1.2 - 1.5 equiv.) |

| Pd Precatalyst | XPhos Pd G3 | Source of active Pd(0) catalyst |

| Catalyst Loading | 1-3 mol% | To catalyze the reaction efficiently |

| Base | K₃PO₄ (Potassium Phosphate) | Activates the boronic acid (2.0 - 3.0 equiv.) |

| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1 v/v) | Dissolves reagents and facilitates reaction |

| Concentration | 0.1 - 0.2 M (relative to limiting reagent) | Optimal reaction rate |

| Temperature | 80 - 100 °C | Provides thermal energy for activation |

| Reaction Time | 4 - 24 hours | Time to reach completion |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and catalyst degradation |

Step-by-Step Methodology

Materials:

-

Aryl Bromide (1.0 equiv.)

-

This compound (1.3 equiv.)

-

XPhos Pd G3 (or similar palladacycle precatalyst) (2 mol%)

-

Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv.)

-

Anhydrous 1,4-Dioxane

-

Degassed Deionized Water

-

Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

-

Inert atmosphere setup (Nitrogen or Argon line)

Procedure:

-

Reagent Preparation: To the reaction vessel, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv.), this compound (0.65 mmol, 1.3 equiv.), potassium phosphate (1.25 mmol, 2.5 equiv.), and the XPhos Pd G3 precatalyst (0.01 mmol, 2 mol%).

-

Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[17]

-

Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (e.g., 4 mL) followed by degassed deionized water (e.g., 0.8 mL) via syringe. The mixture should be a stirrable slurry.

-

Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 90 °C. Stir the reaction mixture vigorously to ensure proper mixing of the biphasic system.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Take small aliquots from the reaction mixture, quench with water, extract with ethyl acetate, and analyze the organic layer. The reaction is complete when the limiting reagent (typically the aryl bromide) is consumed.

-

Workup:

-

Once complete, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 10 mL).

-

Transfer the mixture to a separatory funnel. Separate the layers.

-

Extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).

-

Combine the organic layers and wash with brine (1 x 15 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst.2. Insufficiently inert atmosphere.3. Base is not strong enough or poorly soluble. | 1. Use a fresh, high-quality precatalyst. Air-stable palladacycles (G2, G3) are recommended.[17]2. Ensure proper degassing of solvents and thorough purging of the reaction vessel with inert gas.[17]3. Switch to a stronger base like Cs₂CO₃ or CsF. Ensure the base is finely powdered to maximize surface area. |

| Protodeboronation | 1. Presence of excess water or proton source.2. Base is too strong/hydrolytic. | 1. Use anhydrous solvents and dry the base thoroughly before use.2. Switch to a non-hydroxide base like K₃PO₄ or KF.[17] Using a boronic ester (e.g., pinacol ester) can also increase stability.[19] |

| Homocoupling of Boronic Acid | 1. Presence of oxygen, leading to oxidative homocoupling.2. Incomplete reduction of a Pd(II) precatalyst source. | 1. Improve degassing procedures.[1]2. Use a pre-formed Pd(0) source or an easily activated precatalyst. Ensure reaction conditions favor the cross-coupling pathway (e.g., efficient stirring). |

| MOM Group Cleavage | 1. Acidic contamination during reaction.2. Acidic workup conditions. | 1. Ensure all reagents and solvents are neutral or basic.2. Perform the initial workup under neutral or slightly basic conditions. Use a saturated sodium bicarbonate solution wash if necessary. |

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. benchchem.com [benchchem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 5. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. adichemistry.com [adichemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. total-synthesis.com [total-synthesis.com]

- 17. benchchem.com [benchchem.com]

- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium Catalyst Selection in the Cross-Coupling of 5-Fluoro-2-(methoxymethoxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nuances of Substituted Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This powerful transformation is pivotal in the synthesis of biaryl and hetero-biaryl moieties, which are prevalent scaffolds in pharmaceuticals and advanced materials.[4][5] The strategic selection of the palladium catalyst and associated ligands is paramount for achieving high yields and purity, particularly when dealing with structurally complex or electronically nuanced substrates such as 5-Fluoro-2-(methoxymethoxy)phenylboronic acid.

This substituted boronic acid presents a unique set of challenges due to the presence of a fluorine atom, which imparts specific electronic properties, and a methoxymethyl (MOM) ether protecting group, which introduces steric bulk in the ortho position. This guide provides a detailed exploration of palladium catalyst systems, offering a systematic approach to catalyst selection and optimization for the successful cross-coupling of this valuable building block.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is crucial for rational catalyst selection and troubleshooting. The generally accepted mechanism involves three key steps centered around a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][6][7]

-

Oxidative Addition: The cycle commences with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or chloride). This step forms a Pd(II) intermediate.[6][8] The rate of this step is influenced by the nature of the leaving group (I > Br > OTf >> Cl > F) and the electronic properties of the aryl halide.[6]

-

Transmetalation: Following oxidative addition, the organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9] This is often the rate-determining step and can be significantly affected by the steric and electronic nature of both coupling partners.

-

Reductive Elimination: In the final step, the two organic partners are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Below is a visualization of the Suzuki-Miyaura catalytic cycle.

Caption: The Suzuki-Miyaura catalytic cycle.

Catalyst Selection: A Strategic Approach for this compound

The success of coupling this compound hinges on a catalyst system that can navigate the substrate's specific steric and electronic landscape. The ortho-MOM group presents significant steric hindrance, while the fluorine atom exerts a strong electron-withdrawing inductive effect.

The Palladium Precatalyst: Pd(0) vs. Pd(II)

The Ligand: The Key to Reactivity and Selectivity

Ligands play a multifaceted role in stabilizing the palladium catalyst, enhancing its solubility, and critically, modulating its reactivity.[11] For challenging substrates, the choice of ligand is often the most important variable to optimize.

-

Phosphine Ligands: These are the most traditional and widely used ligands for Suzuki-Miyaura couplings.[4] Their steric and electronic properties can be finely tuned. For sterically demanding substrates like this compound, bulky and electron-rich phosphine ligands are generally preferred.[11][12] These ligands promote the crucial oxidative addition and reductive elimination steps.[12] Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are particularly effective for coupling sterically hindered and electronically challenging substrates.[4][13]

-

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling.[4] They form very stable bonds with the palladium center due to their strong σ-donating ability.[4] This stability can translate to higher catalyst turnover numbers and efficiency, making them suitable for challenging couplings.[4]

Below is a decision-making workflow for catalyst selection.

Caption: Decision workflow for catalyst selection.

Comparative Data for Catalyst Systems

While specific data for this compound is not extensively published, the following table provides a comparative overview of catalyst systems commonly used for challenging Suzuki-Miyaura couplings, which can guide the initial selection process.

| Catalyst System (Precatalyst + Ligand) | Typical Substrates | Advantages | Considerations |

| Pd(OAc)₂ + SPhos | Sterically hindered aryl chlorides and bromides | High activity, broad functional group tolerance.[13] | Air-sensitive ligand, requires inert atmosphere. |

| Pd₂(dba)₃ + XPhos | Electron-rich and -poor aryl halides | Excellent for challenging couplings, often at room temp.[14] | Higher cost, requires careful handling. |

| Pd(PPh₃)₄ | Aryl iodides and bromides (less hindered) | Commercially available, easy to handle.[4] | Lower activity for hindered substrates and aryl chlorides. |

| PEPPSI™-IPr | Wide range of aryl chlorides and bromides | Air and moisture stable precatalyst, high efficiency.[1] | May require higher temperatures for some substrates. |

Detailed Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of this compound with a representative aryl bromide.

Protocol 1: General Procedure using a Buchwald Ligand System

This protocol employs a common and highly effective catalyst system for challenging couplings.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Degassed 1,4-Dioxane (5 mL)

-

Degassed Water (0.5 mL)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup:

-